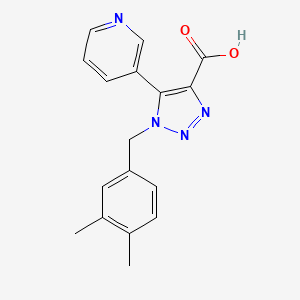

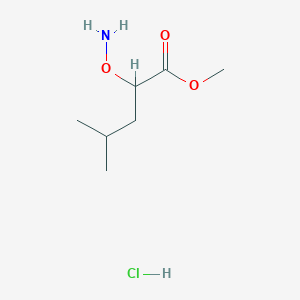

1-(3,4-dimethylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid, also known as DMPT, is a heterocyclic compound that consists of three nitrogen atoms and four carbon atoms. It is a substituted aromatic compound with a distinct pyridine ring structure. DMPT is a versatile molecule that has a variety of applications in the scientific and medical fields. It is used in synthesis of a range of compounds, as well as in biochemical and physiological research.

Scientific Research Applications

Triazole Derivatives: Synthesis and Applications

Synthesis and Patent Review (2008 – 2011) The triazole derivatives, including 1H-1,2,3-triazoles, have attracted considerable interest due to their broad range of biological activities. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, alongside activity against neglected diseases. Recent patents and literature highlight the need for more efficient, green, and sustainable synthesis methods for triazoles, addressing current challenges in combating new diseases and drug-resistant bacterial strains (Ferreira et al., 2013).

Biological Significance and Optical Sensors Pyrimidine derivatives, including triazole compounds, have been utilized as recognition units for the synthesis of optical sensors due to their significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, highlighting their versatility beyond pharmaceutical uses (Jindal & Kaur, 2021).

Eco-friendly Synthesis Approaches Eco-friendly procedures for the synthesis of 1,2,3-triazoles, emphasizing the use of green chemistry principles, have been developed. These methodologies offer advantages such as shorter reaction times and higher yields, indicating the potential for their application in industrial drug synthesis and other areas (de Souza et al., 2019).

Central Nervous System (CNS) Acting Drugs The search for new CNS acting drugs has identified functional chemical groups within heterocycles like triazoles, demonstrating effects ranging from depression to euphoria and convulsion. This indicates the potential of triazole derivatives in developing novel therapeutics for CNS disorders (Saganuwan, 2017).

Synthetic Routes and Biological Activities 1,2,3-Triazoles serve as key scaffolds for diverse applications, including drug discovery and material science. Various synthetic routes have been explored to develop biologically active 1,2,3-triazoles, indicating their broad spectrum of potential therapeutic effects (Kaushik et al., 2019).

properties

IUPAC Name |

1-[(3,4-dimethylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-11-5-6-13(8-12(11)2)10-21-16(14-4-3-7-18-9-14)15(17(22)23)19-20-21/h3-9H,10H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHJEMQLTVLZGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2973277.png)

![Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2973286.png)

![1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B2973288.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2973289.png)

![2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2973290.png)

![2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B2973292.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2973295.png)

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-chloro phenyl)thiophene-3-carboxylate](/img/structure/B2973298.png)